molecular formula C19H15NO5 B2465285 methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate CAS No. 890646-64-7

methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate

Cat. No.: B2465285
CAS No.: 890646-64-7
M. Wt: 337.331
InChI Key: VIDNDVKLDAFVMI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate is a complex organic compound that belongs to the class of isochromene derivatives Isochromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate typically involves multi-step organic reactions. One common method includes the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate . This process involves the use of acid-catalyzed conditions to form the desired isochromene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-1-oxo-1H-isochromene-8-carboxylate
  • Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its isochromene core and amido functional group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-11-7-8-15(14(9-11)18(22)24-2)20-17(21)16-10-12-5-3-4-6-13(12)19(23)25-16/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDNDVKLDAFVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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